![molecular formula C15H17ClN4O B13744224 N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide CAS No. 255063-98-0](/img/structure/B13744224.png)
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UCM 17197 is a chemical compound identified by its unique structure and properties. It is recognized for its applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula and structure are well-defined, making it a subject of interest for researchers and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of UCM 17197 involves specific chemical reactions and conditions. The detailed synthetic routes are often proprietary, but general methods include the use of specific reagents and catalysts under controlled temperature and pressure conditions. The reaction conditions are optimized to ensure high yield and purity of the compound .
Industrial Production Methods: Industrial production of UCM 17197 typically involves large-scale chemical processes. These processes are designed to be efficient and cost-effective, ensuring the compound’s availability for various applications. The production methods may include continuous flow reactors and advanced purification techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: UCM 17197 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions of UCM 17197 include oxidizing agents, reducing agents, and specific catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of UCM 17197 depend on the specific reagents and conditions used. These products are often characterized by advanced analytical techniques to ensure their purity and structural integrity .
Wissenschaftliche Forschungsanwendungen
UCM 17197 has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, UCM 17197 is investigated for its potential therapeutic effects and drug development. Industrial applications include its use in manufacturing processes and material science .
Wirkmechanismus
The mechanism of action of UCM 17197 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function and activity. This interaction can lead to various biological and chemical outcomes, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to UCM 17197 include other chemical entities with comparable structures and properties. These compounds may share similar applications and mechanisms of action but differ in specific details and effectiveness .
Uniqueness: UCM 17197 is unique due to its specific molecular structure and the distinct properties it exhibits. This uniqueness makes it valuable for particular applications where other compounds may not be as effective .
Conclusion
UCM 17197 is a versatile compound with significant scientific and industrial applications. Its unique properties and mechanisms of action make it a valuable subject of study and use in various fields. The detailed understanding of its preparation methods, chemical reactions, and applications highlights its importance in advancing scientific knowledge and technological development.
Eigenschaften
CAS-Nummer |
255063-98-0 |
|---|---|
Molekularformel |
C15H17ClN4O |
Molekulargewicht |
304.77 g/mol |
IUPAC-Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C15H17ClN4O/c16-10-5-11(14-12(6-10)17-8-18-14)15(21)19-13-7-20-3-1-9(13)2-4-20/h5-6,8-9,13H,1-4,7H2,(H,17,18)(H,19,21)/t13-/m1/s1 |
InChI-Schlüssel |
ZSVQUSFCJUITKQ-CYBMUJFWSA-N |
Isomerische SMILES |
C1CN2CCC1[C@@H](C2)NC(=O)C3=C4C(=CC(=C3)Cl)NC=N4 |
Kanonische SMILES |
C1CN2CCC1C(C2)NC(=O)C3=C4C(=CC(=C3)Cl)NC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]](/img/structure/B13744145.png)
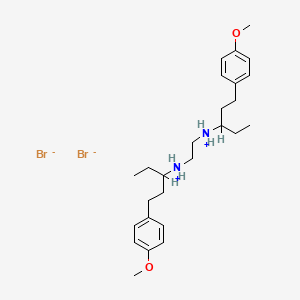
![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)

![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide](/img/structure/B13744174.png)
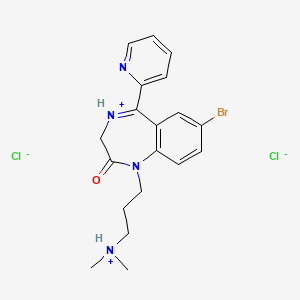
![2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine](/img/structure/B13744185.png)
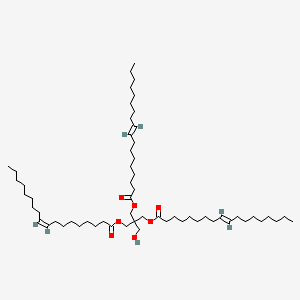

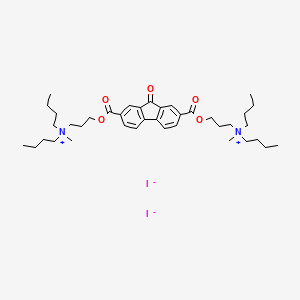
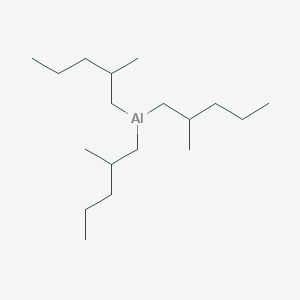
![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)
